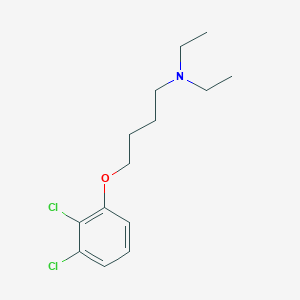![molecular formula C17H16ClNO4 B5121489 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate, also known as CMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Wirkmechanismus
The mechanism of action of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have low binding affinity for human serum albumin, which suggests that it may have good bioavailability. 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have a half-life of approximately 3 hours in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate in lab experiments is its high purity and yield. Its low toxicity and good bioavailability also make it a promising compound for in vivo studies. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a potential therapeutic agent.
Zukünftige Richtungen
For research on 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate include further studies on its mechanism of action, its potential use in combination with other therapeutic agents, and its applications in other areas of medical research such as neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate may improve its accessibility for research purposes.
In conclusion, 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is a promising compound for medical research due to its potential applications in cancer and inflammation research. Its high purity and yield, low toxicity, and good bioavailability make it a promising compound for in vivo studies. Further research is needed to fully understand its mechanism of action and its potential applications in other areas of medical research.
Synthesemethoden
The synthesis of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-carbomethoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then acetylated to obtain 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate. This synthesis method has been optimized to yield high purity and yield of 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate.
Wissenschaftliche Forschungsanwendungen
4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
[4-[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-8-15(16(22-3)9-14(10)18)19-17(21)12-4-6-13(7-5-12)23-11(2)20/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCWCHLSKRDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5121406.png)
![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)
![2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5121418.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5121426.png)

![7'-amino-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5121449.png)
![2,6-di-tert-butyl-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B5121457.png)
![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)
![2-(4-chlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5121492.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)

![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)
![N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5121518.png)